![molecular formula C7H5N3O2S B1281019 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 56881-31-3](/img/structure/B1281019.png)

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid

Übersicht

Beschreibung

The compound 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a chemical of interest due to its potential applications in medicinal chemistry. It serves as a core structure for the synthesis of various derivatives with potential antitumor activity. The derivatives of this compound have been synthesized and evaluated for their effects on human tumor cells, showing promising results in terms of growth inhibition and cell cycle analysis without significant toxicity to non-tumor cells .

Synthesis Analysis

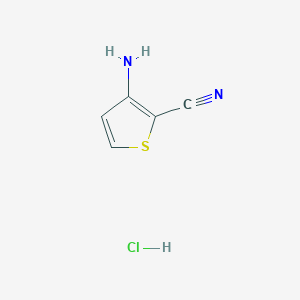

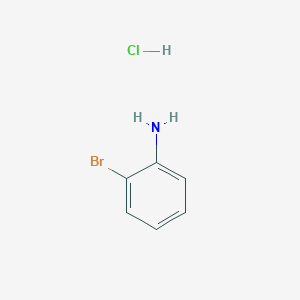

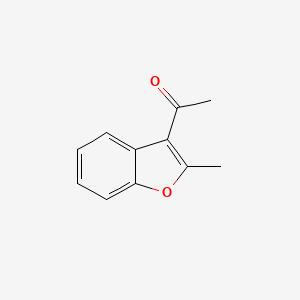

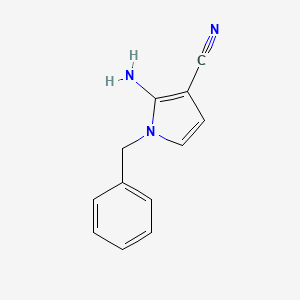

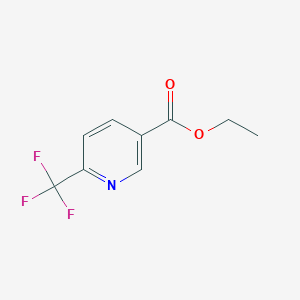

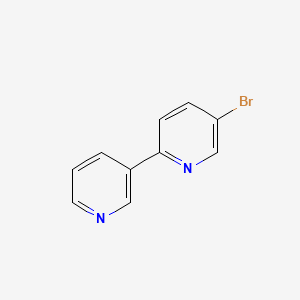

The synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which are derivatives of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, has been achieved through Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reactions. These reactions have been performed with either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate and (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate and (hetero)arylamines, yielding good to excellent results. The yields ranged from 50% to quantitative, depending on the electronic character of the substrates and the reaction conditions, including the choice of ligands and solvents . Another synthesis approach for a related compound, methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, involves a regioselective synthesis starting from 1,1-diethoxyacetophenone and 2,3-diamino-3-phenylthioacrylonitrile .

Molecular Structure Analysis

The molecular structure of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives is characterized by the presence of a thieno[2,3-b]pyrazine core, which is functionalized with various (hetero)arylamino groups. These modifications are crucial for the biological activity of the compounds. The regioselectivity of the synthesis process ensures that the functional groups are positioned in a way that maximizes the potential interaction with biological targets .

Chemical Reactions Analysis

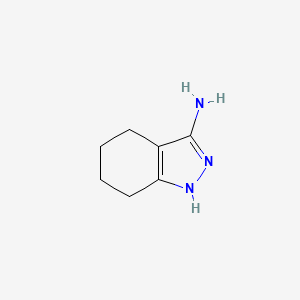

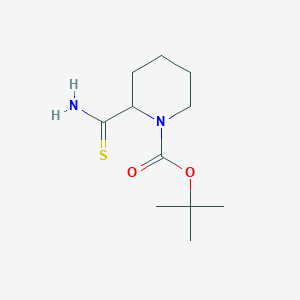

The chemical reactions involved in the synthesis of derivatives of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid are primarily focused on the formation of C–N bonds through Buchwald–Hartwig cross-coupling. This method is widely used in the pharmaceutical industry for the construction of complex molecules due to its efficiency and the ability to form bonds between a wide range of nitrogen and carbon partners . Although not directly related to 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones from 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides demonstrates the versatility of pyrazine derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives are influenced by the nature of the substituents attached to the core structure. These properties are critical in determining the solubility, stability, and overall reactivity of the compounds. The antitumor activity of these derivatives is a key property, with some compounds exhibiting selective inhibition of tumor cell lines such as gastric adenocarcinoma and colorectal adenocarcinoma. The selectivity and potency of these compounds are likely related to their ability to interact with specific cellular targets, which is influenced by their molecular structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Regioselective Synthesis: A practical synthesis of a derivative, methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, was achieved through a regioselective synthesis method, highlighting the versatility and reactivity of this compound in chemical synthesis (Zhang, Haight, Ford, & Parekh, 2001).

- Novel Synthesis Techniques: Novel synthesis methods for methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were developed, demonstrating the compound's potential in creating diverse chemical structures (Rodrigues, Calhelha, Nogueira, Ferreira, Barros, & Queiroz, 2021).

Potential Applications in Material Science

- Dyes for Polyester Fibres: Derivatives of pyrazolo[3,4-b]pyrazines, which are structurally similar to 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid, were used as disperse dyes for polyester fibers, indicating potential applications in textile industry (Rangnekar & Dhamnaskar, 1990).

Applications in Biochemistry and Molecular Biology

- Complexation with Ruthenium(II): The compound's ability to form complexes with metals such as Ruthenium(II) suggests its potential utility in coordination chemistry and bioinorganic applications (Fernández-Mato, Quintela, Peinador, & Platas‐Iglesias, 2011).

- Supramolecular Synthon Studies: Its structural analogues were studied for their role in supramolecular synthons, providing insights into crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

Safety and Hazards

The safety information for “7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary measures should be taken when handling this compound .

Eigenschaften

IUPAC Name |

7-aminothieno[2,3-b]pyrazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUCBOIXAMPUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=C(S2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481284 | |

| Record name | 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid | |

CAS RN |

56881-31-3 | |

| Record name | 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)